7-Amino-5-azaspiro[2.4]heptan-4-one
Overview
Description
7-Amino-5-azaspiro[2.4]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered azepane ring and a four-membered cyclobutane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method for synthesizing this compound involves the cyclization of a suitable precursor. For example, starting from a linear precursor containing an amino group and a ketone, cyclization can be induced under acidic or basic conditions to form the spirocyclic structure.
Reductive Amination: Another approach involves the reductive amination of a ketone precursor with an amine, followed by cyclization to form the spirocyclic compound. This method typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced analogs, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Oxo derivatives such as ketones and aldehydes.
Reduction: Reduced analogs with varying degrees of hydrogenation.
Substitution: Substituted derivatives with various functional groups introduced at the amino position.
Scientific Research Applications
7-Amino-5-azaspiro[2.4]heptan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, including spirocyclic compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Amino-5-azaspiro[2.4]heptan-4-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as enzymes, receptors, and ion channels, influencing various biochemical pathways. The spirocyclic structure provides a unique conformational rigidity that can enhance binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
7-Amino-5-azaspiro[2.4]heptan-4-one derivatives: Compounds with different substituents at the amino or ketone positions.
Spirocyclic amines: Other spirocyclic compounds with similar structural features but different ring sizes or heteroatoms.
Azepane derivatives: Compounds containing the azepane ring but lacking the spirocyclic structure.
Uniqueness: this compound is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The rigidity and three-dimensional shape of the spiro junction can enhance the compound’s interaction with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
7-amino-5-azaspiro[2.4]heptan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQKPJZQWJJXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(CNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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